molecular formula C15H18N4O3S B2611996 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide CAS No. 1788543-40-7

2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide

Cat. No.: B2611996
CAS No.: 1788543-40-7
M. Wt: 334.39
InChI Key: HNGUASMYDVNAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide (CAS 1788543-40-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a unique hybrid heterocyclic structure, incorporating a pyrazolo[1,5-a]imidazole core linked to a phenoxyethane sulfonamide chain. Such fused bicyclic systems are of significant interest in medicinal chemistry due to their potential to interact with a range of biological targets. Pyrazole and imidazole-based scaffolds are frequently explored in drug discovery for their diverse pharmacological properties. Research on similar structural frameworks has demonstrated potent biological activities, including utility as protein kinase inhibitors for targeted therapies and as antiprotozoal agents. The specific research applications and mechanism of action for this compound are subject to ongoing investigation, making it a valuable candidate for probe development and hit-to-lead optimization campaigns in various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,13-12-22-14-4-2-1-3-5-14)17-8-9-18-10-11-19-15(18)6-7-16-19/h1-7,10-11,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGUASMYDVNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Heterocycle Substituent (R) Molecular Formula Molecular Weight
Target Compound Pyrazoloimidazole Phenoxy Not Provided Not Provided
BJ14741 () Pyrazoloimidazole 4-Methoxy-2-methylbenzene C₁₅H₁₈N₄O₃S 334.39
Benzoimidazole Derivatives () Benzoimidazole Acyl hydrazide Varies Varies
Triazolopyrimidine () Triazolopyrimidine Acetylhydrazine C₁₀H₁₀N₆O₂ 246.23

Biological Activity

2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This compound features a unique structural combination, including a phenoxy group, a pyrazolo[1,5-a]imidazole moiety, and a sulfonamide functional group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₃S. Its structure can be broken down into several key components:

  • Phenoxy Group : Contributes to the lipophilicity and potential receptor interactions.
  • Pyrazolo[1,5-a]imidazole Moiety : Associated with various biological activities, including anti-inflammatory effects.
  • Sulfonamide Functional Group : Often linked to antimicrobial properties.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[1,5-a]imidazoles exhibit significant anti-inflammatory properties. Specifically, they can inhibit signaling pathways involved in inflammation and cancer progression. The following sections summarize key findings related to the biological activities of this compound.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may modulate nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines. In cell-based assays, compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokine production.

Case Study: Cytokine Modulation

In vitro studies demonstrated that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages. This suggests its potential as an anti-inflammatory agent.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Similar pyrazolo[1,5-a]imidazole derivatives have been shown to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)TBDInduces apoptosis
DoxorubicinA5499.20DNA intercalation
Compound 1a (similar structure)MCF-7 (Breast Cancer)42.3Apoptosis induction

The above table illustrates that while specific IC50 values for the compound are still to be determined (TBD), its analogs demonstrate significant activity against cancer cells.

The interaction studies indicate that this compound may bind selectively to receptors or enzymes involved in inflammatory processes. This binding could inhibit downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Q & A

Q. What are common synthetic strategies for preparing sulfonamide derivatives containing pyrazoloimidazole moieties?

The synthesis of such compounds typically involves multi-step reactions, including 1,3-dipolar cycloaddition for heterocyclic ring formation and sulfonamide coupling. For example:

  • Step 1 : Prepare the pyrazoloimidazole core via cycloaddition between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water) .
  • Step 2 : Introduce the sulfonamide group by reacting 2-phthalimido-ethanesulfonyl chloride with amines (e.g., aniline derivatives) in pyridine at 0–5°C, followed by deprotection .
  • Key Characterization : IR (C=O at ~1670 cm⁻¹, sulfonamide S=O at ~1300 cm⁻¹) and NMR (protons adjacent to sulfonamide at δ 5.3–5.5 ppm) .

Table 1 : Representative Reaction Yields for Sulfonamide Derivatives

Reactant PairYield (%)Purity (HPLC)
Azide + Alkyne 60–83>95%
Sulfonyl Chloride + Amine 12–6090–98%

Q. How can spectroscopic techniques validate the structure of 2-phenoxy-N-(2-{1H-pyrazoloimidazolyl}ethyl)ethane-1-sulfonamide?

  • 1H/13C NMR : Confirm the pyrazoloimidazole protons (δ 8.3–8.4 ppm for triazole H) and sulfonamide methylene (δ 5.4–5.5 ppm). Aromatic protons from the phenoxy group appear at δ 7.2–7.9 ppm .
  • HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Refine structures using SHELXL (e.g., planarity analysis of fused-ring systems and hydrogen-bonded dimers) .

Advanced Research Questions

Q. How can contradictory data between crystallographic and spectroscopic analyses be resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Mitigation strategies include:

  • Cross-Validation : Compare NMR-derived dihedral angles with crystallographic torsion angles using software like Mercury .
  • Temperature-Dependent NMR : Probe conformational changes by varying temperature (e.g., 25°C to −40°C) .
  • DFT Calculations : Simulate optimized geometries and compare with experimental data .

Example : In a related triazoloquinazoline, crystallography revealed a 59.3° dihedral angle between fused rings, while NMR suggested dynamic averaging. DFT modeling reconciled these by identifying low-energy conformers .

Q. What methodologies optimize reaction efficiency for introducing the pyrazoloimidazole moiety?

  • Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., Cu(OAc)₂ vs. CuI) in click reactions. Cu(OAc)₂ in tert-butanol/water achieved 83% yield for triazole formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates but may reduce selectivity. A tert-butanol/water mixture balances yield and purity .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .

Q. How can researchers address challenges in crystallizing sulfonamide derivatives for structural studies?

  • Co-Crystallization Agents : Add small molecules (e.g., acetic acid) to stabilize hydrogen-bonded networks .
  • Temperature Gradients : Slowly cool saturated ethanol/water solutions from 60°C to 4°C to grow single crystals .
  • SHELX Refinement : Use restraints for disordered sulfonamide groups and anisotropic refinement for heavy atoms .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing biological activity data of structurally similar analogs?

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity using Hammett σ constants .
  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess significance via ANOVA .

Table 2 : Example QSAR Parameters for Sulfonamide Analogs

Substituentσ (Hammett)IC₅₀ (μM)
-NO₂1.270.45
-OCH₃−0.122.10

Synthesis Troubleshooting

Q. Why do sulfonamide coupling reactions sometimes yield low purity, and how can this be improved?

  • Cause : Residual thionyl chloride from sulfonyl chloride synthesis quenches amines.
  • Solution : Purify sulfonyl chloride via vacuum distillation and confirm purity by TLC (hexane:EtOAc = 8:2) .
  • Alternative : Use morpholine as a scavenger for excess chlorinating agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.